
4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HPT and has a molecular formula of C14H11N3OS.
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole is not fully understood. However, it is believed to exert its antimicrobial and antitumor effects by inhibiting the growth and proliferation of the target cells. HPT has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the activity of bacterial enzymes, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole have been studied in various in vitro and in vivo models. HPT has been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and DNA repair. It has also been found to reduce the production of reactive oxygen species, which are known to cause cellular damage. In animal models, HPT has been shown to exhibit low toxicity and high bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole in lab experiments include its potent antimicrobial and antitumor activity, low toxicity, and high bioavailability. However, the limitations of using HPT include its low solubility in water, which makes it difficult to administer in vivo, and its limited stability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole. These include:
1. Further studies on the mechanism of action of HPT to understand its mode of action in more detail.
2. Development of more efficient synthesis methods for HPT to improve its yield and purity.
3. Investigation of the potential use of HPT as an adjuvant therapy in combination with other drugs for the treatment of cancer.
4. Exploration of the potential use of HPT as a therapeutic agent for the treatment of bacterial infections.
5. Development of new formulations of HPT to improve its solubility and stability under different conditions.
In conclusion, 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole is a promising chemical compound that has shown significant potential in various fields of scientific research. Its potent antimicrobial and antitumor activity, low toxicity, and high bioavailability make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods and formulations.
Synthesemethoden
The synthesis of 4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole involves the reaction between 2-acetylpyrazine and 2-aminothiophenol in the presence of a catalytic amount of acetic acid. The reaction occurs under reflux conditions, and the product is obtained after purification through recrystallization. The yield of the reaction is around 60%.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxyphenyl)-5-methyl-2-(2-pyrazinyl)-thiazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. HPT has also been shown to possess antitumor activity against several cancer cell lines, including human breast cancer, colon cancer, and lung cancer.
Eigenschaften
IUPAC Name |
2-(5-methyl-2-pyrazin-2-yl-1,3-thiazol-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-9-13(10-4-2-3-5-12(10)18)17-14(19-9)11-8-15-6-7-16-11/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZULLDYWHHCHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=NC=CN=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2734490.png)
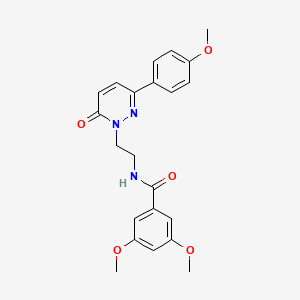
![1,4'-bipiperidin-1'-yl{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2734494.png)
![N-(4-ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2734495.png)
![2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2734500.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2734501.png)
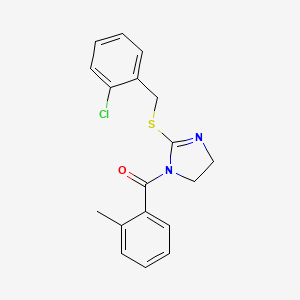

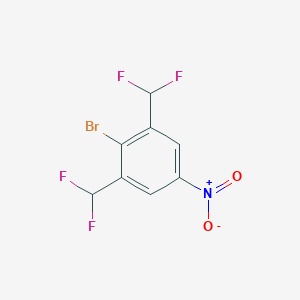
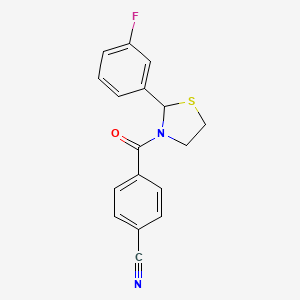
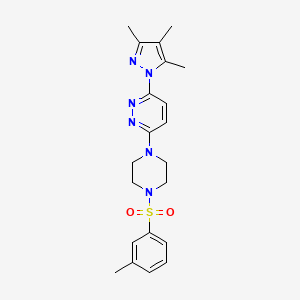
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2734511.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2734513.png)